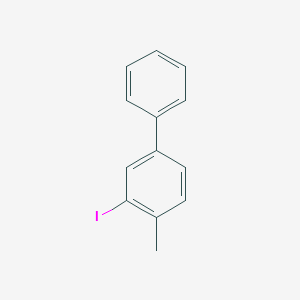

3-Iodo-4-methyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11I |

|---|---|

Molecular Weight |

294.13 g/mol |

IUPAC Name |

2-iodo-1-methyl-4-phenylbenzene |

InChI |

InChI=1S/C13H11I/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

JONFSRMLMYTWFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)I |

Origin of Product |

United States |

Reactivity and Advanced Transformations of 3 Iodo 4 Methyl 1,1 Biphenyl Analogues

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium, is a cornerstone of modern organic synthesis. For analogues of 3-iodo-4-methyl-1,1'-biphenyl, the iodo-group serves as a prime reaction site for various cross-coupling reactions, enabling the introduction of a diverse range of functional groups.

The formation of new carbon-carbon bonds is fundamental to building molecular complexity. The Heck and Sonogashira reactions are powerful palladium-catalyzed methods that readily engage aryl iodides like this compound.

The Heck reaction involves the coupling of the aryl iodide with an alkene. While not explicitly detailed for this compound in the provided literature, the high reactivity of aryl iodides makes them ideal substrates for this transformation, proceeding under relatively mild conditions to form substituted stilbene-like structures.

The Sonogashira reaction couples the aryl iodide with a terminal alkyne to create arylalkynes. mit.edurug.nl This reaction is exceptionally reliable and is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base, often at room temperature. rug.nlresearchgate.net The reactivity order for the halide is I > Br > Cl, making iodobiphenyl analogues highly suitable substrates. rug.nl Copper-free versions of the Sonogashira coupling have also been developed, broadening its applicability. libretexts.org Research has demonstrated the successful coupling of various substituted aryl iodides with alkynes, highlighting the broad functional group tolerance of the reaction. libretexts.org

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides This table is a generalized representation based on common Sonogashira reaction protocols.

| Parameter | Condition | Source(s) |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or other Pd(0)/Pd(II) complexes | mit.edu |

| Co-catalyst | CuI | mit.edurug.nl |

| Base | Amine (e.g., NEt₃, piperidine, DIPA) | researchgate.net |

| Solvent | THF, DMF, Toluene (B28343), or an amine solvent | rug.nl |

| Temperature | Room Temperature to 100 °C | mit.edurug.nl |

| Atmosphere | Typically anaerobic (e.g., Argon, Nitrogen) | researchgate.net |

Beyond C-C bonds, the palladium-catalyzed cross-coupling of iodobiphenyls is a key strategy for forming bonds between carbon and heteroatoms such as nitrogen, phosphorus, and silicon.

C-N Bond Formation: The Buchwald-Hartwig amination is a premier method for forging C-N bonds between aryl halides and amines. libretexts.orgwikipedia.org This reaction has broad utility for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. rug.nl The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. mit.eduwikipedia.org Aryl iodides are highly reactive substrates in these couplings, often enabling the reaction to proceed under mild conditions. berkeley.edu The choice of ligand is crucial and has evolved to allow for the coupling of a vast range of amines, including primary and secondary amines, with aryl halides. wikipedia.org

C-P Bond Formation: The Hirao reaction facilitates the formation of a C-P bond by coupling an aryl halide with a phosphorus compound containing a P-H bond, such as a dialkyl phosphite (B83602) or a secondary phosphine oxide. wikipedia.orgnih.gov This method provides access to valuable arylphosphonates and arylphosphine oxides. nih.govnih.gov Palladium catalysts, often in conjunction with various phosphine ligands, are standard. mdpi.comnih.gov Studies on dihalobenzenes, such as 3-bromo-iodobenzene, show that the C-I bond reacts selectively over the C-Br bond, demonstrating the high reactivity of the iodo-substituent in Hirao couplings. mdpi.comresearchgate.net Iodide itself has been shown to accelerate palladium-catalyzed C-P bond-forming reactions. nih.govnih.gov

C-Si Bond Formation: Palladium-catalyzed silylation allows for the introduction of silicon-containing moieties. An efficient method for the intramolecular ortho-C-H silylation of 1-(2-iodophenyl)-1H-indoles, which are structural analogues of o-iodobiphenyls, has been developed. organic-chemistry.orgorganic-chemistry.org This reaction uses a palladium catalyst and a disilane (B73854) reagent to form silicon-containing indole (B1671886) derivatives. The process is initiated by the oxidative addition of the palladium catalyst to the C-I bond, followed by an intramolecular C-H activation step. organic-chemistry.orgorganic-chemistry.org

The mechanisms of palladium-catalyzed cross-coupling reactions are well-studied and generally follow a catalytic cycle involving a Pd(0)/Pd(II) redox couple. wikipedia.org The cycle for a generic cross-coupling reaction (e.g., Suzuki, Stille, Hirao, Buchwald-Hartwig) can be summarized in three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound analogue. This is typically the rate-determining step and results in a square planar Pd(II) intermediate. The high reactivity of the C-I bond facilitates this step.

Transmetalation (for C-C/C-Si) or Amide/Phosphide Formation (for C-N/C-P): In C-C couplings, a second reagent (e.g., an organoboron compound in Suzuki coupling) undergoes transmetalation, where its organic group replaces the halide on the palladium center. For C-N or C-P couplings, the amine or phosphine coordinates to the palladium, and subsequent deprotonation by a base forms a palladium-amido or -phosphido complex. wikipedia.org

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

In the context of ortho-iodobiphenyls, an alternative mechanistic pathway can become prominent, involving the formation of a five-membered palladacycle after the initial oxidative addition. This palladacycle is a key intermediate in C-H activation and annulation reactions. nih.gov

C-H Activation and Direct Functionalization Strategies

A significant advantage of the ortho-iodobiphenyl scaffold is its predisposition to undergo intramolecular C-H activation. This allows for direct functionalization of the adjacent phenyl ring, opening pathways to complex fused ring systems without the need for pre-functionalized starting materials.

In systems like this compound, the iodine atom directs palladium not only to the site of the C-I bond but also facilitates the activation of a C-H bond at the ortho position (C-H') of the neighboring phenyl ring. The generally accepted mechanism involves:

Oxidative addition of a Pd(0) species into the C-I bond to form an arylpalladium(II) intermediate. nih.gov

This intermediate then undergoes an intramolecular C-H bond activation, often via a concerted metalation-deprotonation (CMD) pathway, to form a five-membered palladacycle. nih.gov This palladacycle is a stable and key reactive intermediate. researchgate.netrsc.org

This C-H activation strategy has been leveraged in various transformations, including the silylation of 1-(2-iodophenyl)-1H-indoles, where the palladacycle intermediate reacts with a disilane. organic-chemistry.orgorganic-chemistry.org The formation of this palladacycle is a crucial step that enables subsequent coupling and annulation reactions.

Table 2: General Conditions for Palladium-Catalyzed C-H Activation/Silylation of an Iodobiphenyl Analogue Data derived from the silylation of 1-(2-iodophenyl)-1H-indoles.

| Parameter | Condition | Source(s) |

| Substrate | 1-(2-Iodophenyl)-1H-indole | organic-chemistry.orgorganic-chemistry.org |

| Catalyst | Pd(OAc)₂ (5 mol%) | organic-chemistry.orgorganic-chemistry.org |

| Silylating Agent | Hexamethyldisilane (TMS-TMS) | organic-chemistry.orgorganic-chemistry.org |

| Base | PivOK | organic-chemistry.orgorganic-chemistry.org |

| Solvent | DMF | organic-chemistry.orgorganic-chemistry.org |

| Temperature | 100 °C | organic-chemistry.org |

The palladacycle intermediates formed from o-iodobiphenyls are powerful precursors for constructing polycyclic aromatic systems. These reactions often involve a cascade of C-C bond formations.

A notable example is the synthesis of tetraphenylenes through a palladium-catalyzed direct arylation and cyclization of o-iodobiaryls. nih.gov In this process, two molecules of the iodobiphenyl first undergo homo-coupling or cross-coupling, followed by a dual C-H activation and annulation sequence to form the eight-membered ring of the tetraphenylene (B3251814) core. This transformation involves the cleavage of two C-H bonds and two C-I bonds in a single operation. nih.gov

Another powerful strategy is the annulation of 2-iodobiphenyl (B1664525) with alkenes or other coupling partners to form fluorene (B118485) derivatives. researchgate.netrsc.org The reaction proceeds through the key palladacycle intermediate, which then reacts with the coupling partner in a sequence that can involve oxidative addition, reductive elimination, and intramolecular Heck coupling to build the fused five-membered ring of the fluorene system. researchgate.netrsc.org These methods provide efficient and atom-economical routes to valuable polycyclic aromatic hydrocarbons and their derivatives from readily available iodobiphenyl precursors. nih.gov

Hypervalent Iodine Chemistry in Organic Transformations

The iodine atom in this compound and its analogues can be oxidized to a higher valence state, typically +3 (iodine(III)) or +5 (iodine(V)), to form hypervalent iodine reagents. These reagents are prized in organic synthesis for their mild oxidizing properties, low toxicity, and high selectivity, often serving as environmentally benign alternatives to heavy-metal oxidants. The biphenyl (B1667301) framework provides a robust and sterically defined scaffold for these reagents, influencing their reactivity and selectivity in a range of transformations.

Organoiodine Reagents in Selective Oxidative Transformations

Iodoarenes, including iodobiphenyls, can be converted into versatile hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes (e.g., PhI(OAc)₂) and diaryliodonium salts, or into potent iodine(V) reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). These species are effective oxidants for a multitude of functional group transformations. For example, they are widely used for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions that tolerate a wide range of other functional groups.

In addition to simple oxidations, these reagents facilitate more complex oxidative coupling reactions. Phenyliodine(III) bis(trifluoroacetate) (PIFA), a highly reactive iodine(III) reagent, can mediate the oxidative biaryl coupling of phenol (B47542) ether derivatives to generate substituted biphenyls. This type of transformation is crucial for synthesizing complex polycyclic aromatic systems. Furthermore, hypervalent iodine reagents serve as terminal oxidants in transition-metal-catalyzed reactions, such as the palladium-catalyzed C-H activation/C-O cyclization to form dihydrobenzofurans or the intramolecular C-H amination of N-substituted biphenyls to yield carbazoles. In these roles, the hypervalent iodine species regenerates the active form of the metal catalyst, enabling the catalytic cycle to proceed.

Pseudocyclic and Chiral Hypervalent Iodine Derivatives as Catalysts

A significant advancement in hypervalent iodine chemistry is the development of chiral and pseudocyclic derivatives for asymmetric catalysis. The biphenyl scaffold is particularly well-suited for creating axially chiral iodoarenes, which can be used as pre-catalysts for a variety of enantioselective transformations. These chiral iodoarenes are oxidized in situ to the active hypervalent iodine species, which then mediates an asymmetric transformation, such as the α-oxytosylation of ketones or the dearomatizing spirocyclization of naphthol derivatives.

The design of these catalysts often incorporates structural features that lead to high stereocontrol. For instance, C₂-symmetric chiral iodine(III) reagents based on lactate (B86563) have been used for enantioselective spirolactonizations. Similarly, chiral iodoarenes with conformationally rigid backbones, such as spirobiindane, have been developed as catalysts.

Pseudocyclic hypervalent iodine compounds represent another important class of reagents. These molecules feature an intramolecular non-covalent coordination to the iodine center, which enhances their stability, solubility, and reactivity compared to their acyclic counterparts. Chiral versions of these pseudocyclic reagents, for example, derived from (S)-proline, have been synthesized and evaluated as stereoselective oxidizing agents, demonstrating their potential in asymmetric synthesis. The combination of a defined chiral environment and the unique reactivity of the hypervalent iodine center allows for high levels of enantioselectivity in various oxidative processes.

Intramolecular Oxidative Coupling Reactions Mediated by Organoiodine Species

Hypervalent iodine reagents are highly effective in promoting intramolecular oxidative coupling reactions, which are powerful methods for constructing cyclic systems. These reactions typically involve the oxidation of an electron-rich aromatic ring or other nucleophilic moiety, followed by an intramolecular cyclization. A classic application is the intramolecular coupling of two aryl rings to form polycyclic or bridged structures. For instance, hypervalent iodine reagents like PIFA can mediate the oxidative C-C bond formation between two tethered aryl rings, providing access to complex scaffolds such as carbazoles from diphenylamines or dibenzofurans from diphenyl ethers.

This strategy has been broadly applied to the synthesis of various heterocyclic and spirocyclic systems. For example, phenols with pendant nucleophiles can undergo oxidative spirocyclization when treated with a hypervalent iodine reagent. The reaction is often initiated by the in situ generation of an active iodine(III) species from a stable iodoarene pre-catalyst using a terminal oxidant like m-chloroperoxybenzoic acid (mCPBA). This catalytic approach is highly valuable for synthesizing complex natural products and other biologically active molecules. Similarly, domino reactions involving an initial dehydrogenation by a hypervalent iodine reagent can trigger a cascade of cyclizations to form intricate polycyclic structures like cyclopenta[b]furans. These reactions showcase the ability of organoiodine species to orchestrate complex bond-forming sequences in a single, efficient step.

Aryl Radical Mediated Processes

Aryl radicals are highly reactive intermediates that can participate in a wide array of synthetic transformations, most notably the formation of new carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond in halogenated biphenyls like this compound is relatively weak, making it a suitable precursor for the generation of the corresponding biphenyl radical. Modern methods have increasingly focused on developing mild and selective ways to initiate these radical processes, moving away from classical, often toxic, reagents.

Generation of Aryl Radicals from Halogenated Biphenyls

Aryl radicals can be generated from halogenated biphenyls through several methods. Historically, this was often achieved using tin-based reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). However, due to the toxicity of tin compounds, significant research has been devoted to developing "tin-free" alternatives.

One of the most powerful modern approaches is photoredox catalysis. In this method, a photocatalyst absorbs visible light and becomes excited. This excited-state catalyst can then engage in a single-electron transfer (SET) with the iodo-biphenyl analogue. Given the reduction potentials of aryl iodides, this process typically involves the reduction of the aryl iodide by the photo-excited catalyst, leading to the homolytic cleavage of the C-I bond and formation of the desired aryl radical. Organic dyes, such as eosin (B541160) Y, and metal complexes, like those of ruthenium and iridium, are commonly used as photocatalysts. This method is exceptionally mild and compatible with a wide range of functional groups.

Another emerging strategy involves the use of N-heterocyclic carbene (NHC) organocatalysts to cleave the C-I bond and generate aryl radicals under low environmental impact conditions. Additionally, aryl radicals can be generated from diaryliodonium salts, which can be synthesized from iodoarenes, via light-driven processes even without an external photocatalyst. Once generated, these biphenyl radicals are versatile intermediates. They can be trapped by alkenes or alkynes in intra- or intermolecular additions to form new C-C bonds, a key step in the synthesis of complex polycyclic structures. For example, an aryl radical generated on a biphenyl scaffold can undergo intramolecular cyclization onto a suitably positioned pendant alkene, leading to the formation of fused ring systems. This radical-based approach complements traditional transition-metal-catalyzed cross-coupling methods for constructing complex molecular frameworks.

Applications of Aryl Radicals in C-C and C-Heteroatom Bond Formation

The generation of aryl radicals from aryl halides is a powerful strategy for forming new carbon-carbon (C-C) and carbon-heteroatom bonds. kanazawa-u.ac.jp For analogues like this compound, the carbon-iodine bond can be cleaved under thermal, photochemical, or catalyst-mediated conditions to produce a highly reactive 4-methyl-1,1'-biphenyl-3-yl radical. kanazawa-u.ac.jprsc.org This intermediate can then be trapped by various reagents to construct new molecular frameworks.

Research into the reactivity of related aryl iodides, such as para-iodotoluene, has shown that the formation of biphenyl derivatives under certain reaction conditions strongly supports the presence of aryl radical intermediates. rsc.org These radicals can participate in a range of transformations:

C-C Bond Formation: Aryl radicals are adept at forming new C-C bonds. One classic example is homolytic aromatic substitution (BHAS), where the radical adds to an aromatic solvent like benzene (B151609) to form a more complex biaryl system. chemrxiv.org In the case of the 4-methyl-1,1'-biphenyl-3-yl radical, this would lead to terphenyl derivatives. Additionally, these radicals can undergo Giese-type addition reactions with alkenes. nih.gov

C-Heteroatom Bond Formation: The versatility of aryl radicals extends to the formation of bonds with heteroatoms. A notable application is the borylation of aryl radicals, which can be achieved by trapping the radical with diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This provides a pathway to arylboronic esters, which are exceptionally useful intermediates in synthetic chemistry, particularly for Suzuki cross-coupling reactions. rsc.orgnih.govnih.gov

The table below summarizes potential applications of the 4-methyl-1,1'-biphenyl-3-yl radical in bond-forming reactions, based on established radical chemistry principles.

| Radical Precursor | Reagent/Reaction Type | Product Type | Significance |

| This compound | Benzene (Solvent) / BHAS | Methyl-substituted terphenyl | C-C bond formation, builds complex aryl systems. chemrxiv.org |

| This compound | Alkene / Giese Addition | Alkylated biphenyl | C-C bond formation, introduces alkyl chains. nih.gov |

| This compound | B₂pin₂ / Borylation | 4-Methyl-1,1'-biphenyl-3-yl)boronic ester | C-B bond formation, creates versatile synthetic intermediate. rsc.orgnih.gov |

| This compound | R-SH / Thiolation | Aryl sulfide | C-S bond formation. |

| This compound | Deuterated solvent / Deuteration | Deuterated biphenyl | Isotopic labeling for mechanistic studies. nih.gov |

Novel Reactions and Cascade Processes

Beyond single-step transformations, the reactivity of iodobiphenyl analogues can be harnessed in elegant cascade processes and novel reactions to rapidly build molecular complexity. These sequential reactions often rely on the strategic use of catalysts or mediators to control selectivity.

Cycloisomerization Pathways (e.g., to Iodocarbazoles)

Iodine-mediated cycloisomerization represents an efficient method for synthesizing complex heterocyclic structures like carbazoles. Research has demonstrated that appropriately substituted biaryl precursors can undergo intramolecular cyclization to form these valuable scaffolds. Specifically, a novel method for synthesizing 3-iodocarbazoles has been developed through the iodo-cycloisomerization of 1-(indol-3-yl)-1-arylbut-3-yn-2-ols. nih.govnih.gov

The proposed mechanism involves a cascade process initiated by iodine, leading to a 5-endo-spirocyclization followed by a selective 1,2-alkyl migration to furnish the carbazole (B46965) ring system. nih.govnih.gov While this specific reaction starts with complex propargyl alcohols, the underlying principle of intramolecular cyclization of a biaryl system is applicable to analogues of this compound. For instance, a 2-amino-3-iodo-4-methyl-1,1'-biphenyl derivative could, under suitable conditions (e.g., palladium catalysis), undergo intramolecular C-N bond formation to yield an iodinated methyl-carbazole. The synthesis and direct iodination of various N-substituted carbazoles is a well-established field, highlighting the importance of these iodinated heterocycles as synthetic intermediates. conicet.gov.ar

The table below outlines a representative transformation for the synthesis of iodocarbazoles from complex starting materials.

| Starting Material Class | Reagent | Key Process | Product |

| Aryl(indol-3-yl)methane-tethered propargyl alcohols | Iodine | Iodo-cycloisomerization / 1,2-Alkyl Migration | 3-Iodocarbazoles nih.govnih.gov |

Sequential Difunctionalization Reactions

A significant advancement in the chemistry of iodobiphenyls is the development of sequential difunctionalization reactions. These processes allow for the introduction of two distinct functional groups at specific positions in a single operational sequence. A notable example is the palladium-catalyzed sequential difunctionalization of 2-iodobiphenyls. nih.govacs.orgacs.org This strategy exploits the different reactivities of two key palladium intermediates: a palladacycle and an acyclic arylpalladium species. nih.gov

The catalytic cycle is proposed to initiate with the oxidative addition of the 2-iodobiphenyl to a Pd(0) species, followed by C-H activation to form a dibenzopalladacyclopentadiene intermediate. acs.orgdoi.org This palladacycle exhibits unique reactivity, reacting selectively with alkyl halides. The resulting acyclic arylpalladium(II) complex then undergoes a selective Heck reaction with an alkene, installing the second functional group and regenerating the Pd(0) catalyst to close the cycle. acs.org This tandem reaction provides convenient access to a variety of 2,2′-disubstituted biphenyls. acs.org

Although developed for 2-iodobiphenyls, this methodology provides a strong precedent for the potential difunctionalization of the this compound isomer, which could lead to a diverse array of novel, highly substituted biphenyl derivatives.

The following table presents examples of the sequential difunctionalization of 2-iodobiphenyl, demonstrating the scope of the transformation.

| 2-Iodobiphenyl Substrate | Alkyl Halide | Alkene | Product | Yield (%) |

| 2-Iodobiphenyl | n-Butyl chloride | Ethyl acrylate | Ethyl (E)-3-(2'-butyl-[1,1'-biphenyl]-2-yl)acrylate | 70% nih.gov |

| 2-Iodobiphenyl | n-Butyl chloride | Styrene | 2-Butyl-2'-(E)-styryl-1,1'-biphenyl | 73% nih.gov |

| 4'-Methoxy-2-iodobiphenyl | n-Butyl chloride | Ethyl acrylate | Ethyl (E)-3-(2'-butyl-4-methoxy-[1,1'-biphenyl]-2-yl)acrylate | 63% nih.gov |

| 4-Methyl-2-iodobiphenyl | n-Butyl chloride | Ethyl acrylate | Ethyl (E)-3-(2'-butyl-4'-methyl-[1,1'-biphenyl]-2-yl)acrylate | 75% nih.gov |

| 2-Iodobiphenyl | Isobutyl bromide | Ethyl acrylate | Ethyl (E)-3-(2'-isobutyl-[1,1'-biphenyl]-2-yl)acrylate | 61% nih.gov |

Structural Elucidation and Conformational Analysis in Advanced Chemical Research

X-ray Crystallographic Studies

X-ray crystallography provides definitive insights into the atomic arrangement of a crystalline solid. While a specific crystal structure for 3-Iodo-4-methyl-1,1'-biphenyl is not widely published, its crystallographic properties can be inferred from extensive studies on similarly substituted biphenyls.

Investigation of Intermolecular Interactions: Halogen Bonding and π-Stacking

The solid-state architecture of this compound is expected to be significantly influenced by two primary non-covalent interactions: halogen bonding and π-stacking.

Halogen Bonding: The iodine atom in this compound can participate in halogen bonding (XB). This is a highly directional, attractive interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic region on an adjacent molecule. acs.orgwikipedia.org The strength of this interaction follows the trend I > Br > Cl > F. wikipedia.orgnih.gov In a crystal lattice, the iodine atom can form contacts with electron-rich atoms like oxygen or nitrogen, or with the π-systems of neighboring aromatic rings. nih.govrsc.org These interactions are a powerful tool in crystal engineering, influencing molecular assembly. wikipedia.org

Crystal Packing and Supramolecular Assembly

Crystal packing describes how individual molecules arrange themselves to form a stable, repeating three-dimensional lattice. For substituted biphenyls, packing is often a compromise between achieving the most stable molecular conformation and maximizing intermolecular forces. iucr.org The combination of directional halogen bonds and less directional π-stacking and van der Waals forces would guide the self-assembly of this compound into a specific supramolecular architecture. chinesechemsoc.org The formation of hydrogen-bonded or halogen-bonded chains or sheets, further stabilized by π-π interactions between these assemblies, is a common motif in such systems. researchgate.net

Analysis of Disorder Phenomena in Crystal Structures

Disorder is a common phenomenon in crystallography where a molecule or part of a molecule occupies more than one position or orientation within the crystal lattice. chimia.ch For a flexible molecule like this compound, conformational disorder could arise from the rotation around the central C-C bond, leading to multiple, closely related dihedral angles being present in the crystal. nih.gov This is particularly likely if the energy difference between different conformations is small. chimia.ch Such disorder complicates structure refinement but also provides valuable information about the molecule's dynamic behavior and the flatness of its potential energy surface. chimia.ch

Advanced Spectroscopic Characterization for Structural Determination

Spectroscopic methods, especially NMR, are crucial for confirming the chemical structure and providing insights into the conformational dynamics of molecules in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Conformational Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are primary tools for the structural verification of this compound. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for an unambiguous assignment of the molecule's constitution, confirming the 3-iodo-4-methyl substitution pattern. nih.gov

For biphenyls, NMR can also provide information on conformational dynamics. In cases of significant steric hindrance, such as in 2,2'-disubstituted biphenyls, rotation around the central C-C bond can be slow on the NMR timescale, leading to the observation of distinct signals for chemically equivalent atoms in different atropisomers. libretexts.orgulisboa.pt However, for this compound, the substituents are not in the ortho positions, so rapid rotation around the central bond is expected at room temperature. This would result in a time-averaged spectrum showing a single set of resonances, consistent with a single, conformationally mobile species. tandfonline.comtandfonline.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Multiplicity |

| Methyl (CH₃) | ~2.4 | ~20-22 | s |

| Aromatic C-H | 7.2 - 7.8 | 125 - 142 | m |

| C-I | - | ~95-100 | s |

| Quaternary C | - | 135 - 145 | s |

Note: These are approximate values based on analogous structures like 4-methylbiphenyl (B165694) and iodobiphenyls. Actual values may vary. rsc.orgnist.gov

Mass Spectrometry Techniques for Molecular Structure Confirmation and Mechanistic Intermediate Characterization

Mass spectrometry is an indispensable analytical tool in advanced chemical research for the definitive confirmation of molecular structures and the identification of transient species, such as mechanistic intermediates. In the context of substituted biphenyls like this compound, mass spectrometry provides crucial information regarding molecular weight and fragmentation patterns, which aids in structural elucidation.

Molecular Structure Confirmation

For this compound, the primary method for molecular structure confirmation is the identification of the molecular ion peak (M•+) in its mass spectrum. Typically generated using electron ionization (EI), the molecular ion represents the intact molecule that has lost a single electron. uni-saarland.delibretexts.org The molecular weight of this compound (C₁₃H₁₁I) is 294.13 g/mol . Therefore, its mass spectrum is expected to show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 294. Since iodine is monoisotopic (¹²⁷I), and carbon's ¹³C isotope has a natural abundance of approximately 1.1%, a small M+1 peak at m/z 295 would also be anticipated. docbrown.info

The high stability of the aromatic biphenyl (B1667301) system generally results in a relatively intense molecular ion peak, which is a common characteristic for aromatic compounds. libretexts.org Softer ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), can also be employed, particularly if the molecular ion is weak or absent in the EI spectrum. uni-saarland.de These methods impart less energy to the molecule, reducing fragmentation and increasing the abundance of the molecular ion, thereby providing clearer molecular weight information.

Fragmentation Analysis

While direct experimental mass spectra for this compound are not widely published, its fragmentation pattern under electron ionization can be predicted based on established principles and data from analogous compounds. The major fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments. libretexts.org

The most characteristic fragmentation for an iodo-aromatic compound is the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. docbrown.info This would result in the loss of an iodine radical (•I) to form a highly stable biphenyl cation.

Another significant fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion. The subsequent loss of an iodine atom from this fragment is also a plausible pathway. Cleavage of the bond connecting the two phenyl rings can also occur, leading to fragments corresponding to the individual substituted and unsubstituted phenyl cations.

The table below outlines the predicted major fragments for this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

| 294 | [C₁₃H₁₁I]•+ | C₁₃H₁₁I | Molecular Ion (M•+) |

| 279 | [C₁₂H₈I]•+ | C₁₂H₈I | Loss of a methyl radical (M - 15) |

| 167 | [C₁₃H₁₁]+ | C₁₃H₁₁ | Loss of an iodine radical (M - 127); this is expected to be a major peak due to the weak C-I bond. |

| 165 | [C₁₃H₉]+ | C₁₃H₉ | Loss of H₂ from the [C₁₃H₁₁]+ fragment, potentially forming a fluorenyl cation. |

| 152 | [C₁₂H₈]+ | C₁₂H₈ | Loss of a methyl group from the [C₁₃H₁₁]+ fragment. |

| 127 | [I]+ | I | Iodine cation; typically a low-intensity peak. docbrown.info |

| 91 | [C₇H₇]+ | C₇H₇ | Tropylium ion, resulting from cleavage and rearrangement of the methyl-substituted phenyl ring. |

| 77 | [C₆H₅]+ | C₆H₅ | Phenyl cation, from cleavage of the biphenyl C-C bond. |

This predicted fragmentation pattern provides a unique fingerprint for the identification of this compound in complex mixtures, for instance, when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net

Mechanistic Intermediate Characterization

Mass spectrometry is also a powerful technique for identifying and characterizing short-lived intermediates in chemical reactions. For reactions involving this compound, such as in Suzuki or Heck coupling reactions, ESI-MS or other soft ionization techniques can be used to intercept and detect catalytic intermediates. For example, in a palladium-catalyzed reaction, it might be possible to observe transient species where the biphenyl moiety is coordinated to the palladium center. The specific mass of these intermediates, as detected by high-resolution mass spectrometry (HRMS), can provide strong evidence for proposed reaction mechanisms. rsc.org While no specific studies on the mechanistic intermediates of this particular compound were found, the general approach remains a cornerstone of modern mechanistic chemistry.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure and energetics of organic molecules.

DFT calculations are instrumental in mapping out the reaction mechanisms of catalytic processes, such as the widely used Suzuki-Miyaura cross-coupling, for which 3-Iodo-4-methyl-1,1'-biphenyl is a potential substrate. By calculating the energies of reactants, intermediates, transition states, and products, a detailed profile of the catalytic cycle can be constructed.

For a typical palladium-catalyzed Suzuki-Miyaura reaction, DFT can clarify the energetics of key steps: oxidative addition, transmetalation, and reductive elimination. Studies on similar aryl halides have shown that the oxidative addition of the C-I bond to a palladium(0) complex is often the rate-determining step. nih.gov DFT calculations would allow for the precise location of the transition state structure for this step, revealing the geometry and electronic distribution as the C-I bond breaks and new Pd-C and Pd-I bonds form. For example, in the Pd(PPh₃)₄-catalyzed reaction of other aryl halides, DFT has been used to show that oxidative addition can proceed via a 12-electron monoligated palladium complex, a finding supported by experimental kinetic isotope effects. nih.gov

Beyond catalytic cycles, DFT is used to model the energetic profiles of various synthetic transformations. For this compound, this could include electrophilic aromatic substitution or functionalization of the methyl group. DFT calculations can predict the regioselectivity of such reactions by comparing the activation barriers for attack at different positions on the aromatic rings.

For instance, in the nitration of biphenylene, DFT calculations at the B3LYP/6-31+G(d,p) level of theory identified intermediates and transition states, showing that the β-position is more susceptible to electrophilic attack than the α-position. A similar approach for this compound would involve modeling the formation of the sigma complex (Wheland intermediate) at all possible positions and comparing their relative stabilities and the transition state energies leading to them. This analysis would clarify the directing effects of the iodo and methyl substituents.

The electronic structure of this compound dictates its reactivity. DFT calculations can provide valuable insights through the analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) maps, and calculated atomic charges.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. For this compound, an MEP map would show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. The area around the iodine atom is expected to exhibit a region of positive potential known as a "sigma-hole," which is crucial for understanding halogen bonding. youtube.com

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the inductive and resonance effects of the iodo and methyl substituents and helping to predict sites for nucleophilic or electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Rotational Barriers

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational behavior. For this compound, MD simulations are essential for understanding the rotation around the central C-C bond that connects the two phenyl rings.

| Compound | Substituents | Computational Method | Calculated Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| 2,2'-Dimethylbiphenyl | 2-CH₃, 2'-CH₃ | B97-D/TZVP | 19.7 | nih.gov |

| 2,2'-Difluorobiphenyl | 2-F, 2'-F | B97-D/TZVP | 7.4 | nih.gov |

| Biphenyl (B1667301) | None | wB97XD/6-31G(d,p) | ~2.0 | [ ] |

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCIplot) Analysis for Intermolecular Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCIplot) analysis are powerful methods for identifying and characterizing noncovalent interactions, which are critical for understanding crystal packing, protein-ligand binding, and self-assembly.

QTAIM: This method analyzes the topology of the electron density (ρ). The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. researchgate.net The properties at the BCP, such as the electron density (ρ) and the sign of the Laplacian of the electron density (∇²ρ), can classify the interaction as either a shared (covalent) or closed-shell (noncovalent) interaction. researchgate.net

NCIplot: This visualization technique highlights regions of noncovalent interactions in real space. It is based on the reduced density gradient (RDG) and the electron density. The resulting surfaces are colored according to the value of the electron density multiplied by the sign of the second Hessian eigenvalue, which distinguishes between attractive (e.g., hydrogen or halogen bonds, blue/green) and repulsive (steric clashes, red) interactions.

For this compound, these analyses would be crucial for studying potential intermolecular interactions such as C-H···π, π-π stacking, and, most notably, halogen bonding involving the iodine atom (C-I···X). QTAIM and NCIplot analyses performed on halogenated oxindoles have successfully characterized Br···Br, C-H···Br, and N-H···O interactions, correlating computational findings with X-ray crystallographic data. youtube.com A similar investigation on this compound would reveal the strength and nature of its intermolecular bonding patterns.

| Interaction Type | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Nature of Interaction |

|---|---|---|---|

| Hydrogen Bond (O-H···O) | 0.020 - 0.040 | > 0 (Positive) | Closed-shell (partially covalent) |

| Halogen Bond (C-I···N) | 0.005 - 0.025 | > 0 (Positive) | Closed-shell (noncovalent) |

| van der Waals | < 0.010 | > 0 (Positive) | Closed-shell (noncovalent) |

Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. libretexts.org It is a sensitive probe of reaction mechanisms, particularly for identifying the rate-determining step and characterizing transition state structures. libretexts.org KIEs can be calculated computationally and compared with experimental values.

While no experimental KIE studies on this compound are reported, theoretical KIEs could be predicted for potential reactions. For example, in a Suzuki-Miyaura coupling, a significant ¹³C KIE at the carbon atom bonded to iodine would be expected if the oxidative addition of the C-I bond is rate-limiting. nih.gov This is because the C-I bond is broken in this step, and the change in vibrational frequencies between ¹²C and ¹³C at this position would affect the activation energy. Computational studies have successfully matched theoretical KIEs with experimental data to confirm mechanistic pathways in Suzuki-Miyaura reactions. nih.gov Similarly, a deuterium (B1214612) KIE (kH/kD) could be calculated for reactions involving the methyl group to determine if C-H bond cleavage is involved in the rate-determining step.

Advanced Research Applications and Future Perspectives

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The carbon-iodine bond in 3-iodo-4-methyl-1,1'-biphenyl is a key functional group that allows for its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity makes it a valuable intermediate for the construction of more intricate molecular structures. The primary utility of this compound is demonstrated through its application in several palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.orggre.ac.uk In this context, this compound can be coupled with a wide array of aryl, vinyl, or alkyl boronic acids or esters to generate more complex, functionalized biphenyl (B1667301) derivatives. gre.ac.ukkochi-tech.ac.jp The general catalytic cycle for this reaction involves the oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Another significant transformation is the Sonogashira coupling , which forges a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org This reaction, typically co-catalyzed by copper, allows for the introduction of alkyne moieties onto the biphenyl scaffold of this compound. wikipedia.orgorganic-chemistry.org The resulting arylalkynes are important structural motifs in pharmaceuticals, natural products, and materials science. libretexts.orgnih.gov The mild reaction conditions often employed in Sonogashira couplings make it a highly versatile tool for the late-stage functionalization of complex molecules. wikipedia.org

Furthermore, the Buchwald-Hartwig amination provides a direct route to form carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the 4-methyl-1,1'-biphenyl core, leading to the synthesis of various N-aryl compounds. libretexts.orgnih.gov The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this transformation. wikipedia.org

The utility of this compound as a synthetic intermediate is summarized in the following table:

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Resulting Structure |

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | C-C | Functionalized biphenyl |

| Sonogashira Coupling | Terminal alkyne | C-C (sp2-sp) | Arylalkyne derivative |

| Buchwald-Hartwig Amination | Amine | C-N | N-Aryl amine |

Applications in Ligand Design for Asymmetric Catalysis and Organocatalysis

The biphenyl scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis, owing to the potential for atropisomerism when appropriately substituted. While this compound itself is not chiral, it serves as a crucial precursor for the synthesis of more complex biphenyls that can act as ligands.

The synthetic handles on this compound, namely the iodo and methyl groups, can be elaborated to introduce the necessary steric bulk and coordinating groups to create chiral environments around a metal center. For instance, the iodine atom can be replaced through cross-coupling reactions to introduce phosphine, arsine, or other coordinating moieties. rsc.org Subsequent modifications can then be made to the other phenyl ring or the methyl group to induce chirality.

A versatile approach involves the Suzuki-Miyaura coupling of a derivative of this compound with a suitably substituted arylboronic acid to create a sterically hindered biaryl system. rsc.org This can lead to the formation of axially chiral biphenyls, which are a prominent class of ligands in asymmetric catalysis. nih.gov The development of such ligands is a continuous effort in chemical research, aiming to achieve high enantioselectivity in a wide range of chemical transformations. nih.gov

Development of Green and Sustainable Synthetic Protocols utilizing Halogenated Biaryl Precursors

The development of environmentally benign synthetic methods is a major focus in modern chemistry. For reactions involving halogenated biphenyl precursors like this compound, research has been directed towards creating more sustainable protocols.

One area of progress is the development of copper-free Sonogashira reactions . nih.gov While traditional Sonogashira couplings often employ a copper co-catalyst, concerns over the toxicity and environmental impact of copper have driven the search for alternatives. nih.gov Recent advancements have led to highly efficient copper-free systems, often utilizing specialized palladium catalysts and ligands that can facilitate the reaction under milder conditions. nih.gov

Another aspect of green chemistry is the use of more environmentally friendly solvents. Research has explored conducting cross-coupling reactions in water or bio-derived solvents, which can significantly reduce the environmental footprint of these transformations. organic-chemistry.org The development of water-soluble catalysts and surfactants has been instrumental in enabling efficient reactions in aqueous media.

The principles of green chemistry applicable to reactions with this compound are outlined below:

| Green Chemistry Principle | Application in Halogenated Biphenyl Chemistry |

| Use of less hazardous chemical syntheses | Development of copper-free Sonogashira couplings. |

| Safer solvents and auxiliaries | Utilization of water or bio-derived solvents for cross-coupling reactions. |

| Catalysis | Employment of highly efficient palladium catalysts to minimize waste. |

Future Directions in the Chemical Research of Halogenated Biphenyls, including Novel Reactivity and Catalyst Design

The field of halogenated biphenyl research continues to evolve, with several key areas poised for future development. While much of the historical focus on halogenated biphenyls has been on their environmental persistence and toxicity, particularly for polychlorinated biphenyls (PCBs), the synthetic utility of selectively halogenated biphenyls like this compound presents a different research trajectory. researchgate.netnih.govmdpi.comnih.gov

Future research is likely to focus on the discovery of novel reactivity patterns for halogenated biphenyls. This could involve the development of new cross-coupling reactions or the use of these compounds in other types of transformations, such as C-H activation reactions. The goal is to expand the synthetic toolbox available to chemists for the construction of complex molecules.

Catalyst design will also remain a central theme. The development of more active, stable, and selective catalysts for reactions involving halogenated biphenyls is crucial for improving the efficiency and sustainability of these processes. This includes the design of catalysts that can operate at lower loadings, under milder conditions, and with a broader range of substrates. The exploration of catalysts based on more abundant and less toxic metals is also an important avenue of research. nih.gov

Furthermore, there is a growing interest in the application of halogenated biphenyls in the synthesis of functional materials , such as organic light-emitting diodes (OLEDs), polymers, and other advanced materials. The biphenyl unit provides a rigid and electronically tunable core that can be systematically modified using the reactivity of the halogen substituent.

Finally, the continued study of the environmental fate and behavior of halogenated biphenyls will inform the design of future chemicals, ensuring that new compounds are not only functional but also environmentally benign.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.